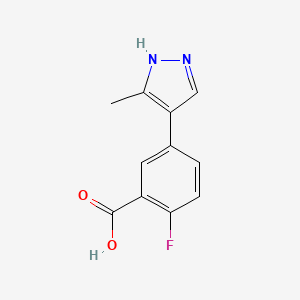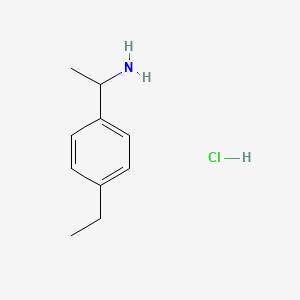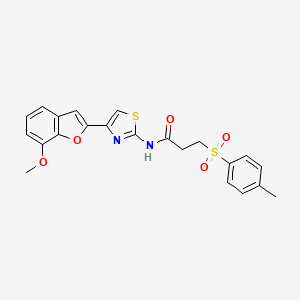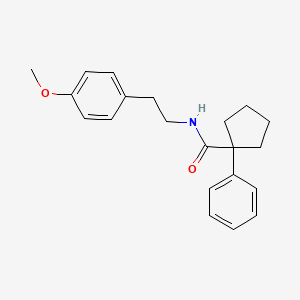
N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide, also known as AM-251, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound was first synthesized by Alexandros Makriyannis and his team at Northeastern University in 1999. Since then, AM-251 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology.
Applications De Recherche Scientifique
Chemical Synthesis and Properties
- The reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid leads to the formation of quinazolinediones and carbamic acid methyl esters through key intermediates such as isocyanate carboxamide, highlighting the synthetic routes and chemical transformations of complex carboxamide derivatives (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Environmental and Agricultural Applications
- Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole demonstrate improved release profiles and reduced toxicity, offering a novel approach to fungal disease treatment in agriculture with implications for environmental safety and efficiency (Campos, Oliveira, Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
Photophysical Studies
- The study of absorption and fluorescence spectra of biologically active carboxamides in various solvents provides insights into their photophysical properties and the effect of solvent polarity, which is crucial for understanding the behavior of such compounds under different environmental conditions (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Material Science and Nanotechnology
- The synthesis and structural characterization of N-carboxamide compounds and their metal complexes offer insights into the design and development of new materials with potential applications in catalysis, material science, and nanotechnology (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).
Bioactive Compound Studies
- The exploration of antitumor properties of imidazotetrazines and their synthesis chemistry provides valuable information on the development of new therapeutic agents, emphasizing the role of carboxamide derivatives in medicinal chemistry (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(2)18(23)22-16-14-5-3-4-6-15(14)25-17(16)19(24)21-13-9-7-12(20)8-10-13/h3-11H,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJROLJZOYPLJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)



![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)
![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)



![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)